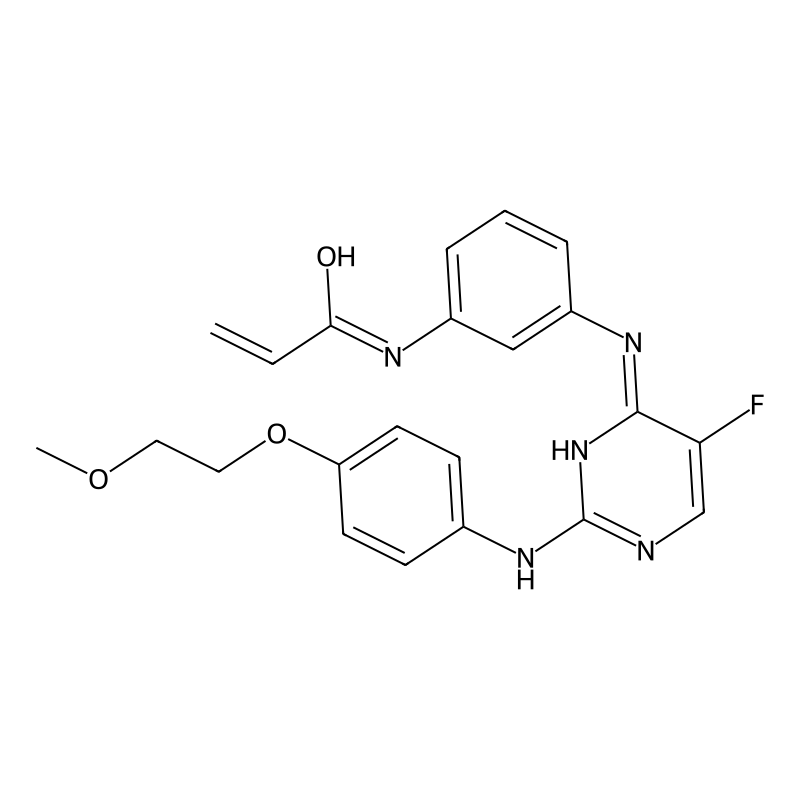

Spebrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Spebrutinib (CC-292, AVL-292; CAS 1202757-89-8) is a highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). By irreversibly binding to the Cys481 residue within the BTK ATP-binding pocket, it effectively halts B-cell receptor (BCR) signaling . Unlike first-generation BTK inhibitors, Spebrutinib was engineered with an optimized pyrimidine-based scaffold to maximize target specificity and minimize off-target kinase liabilities. For industrial and laboratory procurement, Spebrutinib offers sub-nanomolar biochemical potency (IC50 < 0.5 nM), excellent solubility profiles (≥ 45 mg/mL in DMSO), and a rigorously characterized pharmacodynamic profile . These properties establish it as a premier benchmark compound for B-cell malignancy models, autoimmune disease research, and advanced assay calibration where precision and reproducibility are paramount.

Substituting Spebrutinib with first-generation covalent inhibitors (e.g., Ibrutinib) or non-covalent alternatives introduces critical experimental and formulation variables that can compromise assay integrity. First-generation generic substitutes often exhibit broad off-target kinase inhibition, particularly against interleukin-2-inducible T-cell kinase (ITK) and epidermal growth factor receptor (EGFR)[1]. This cross-reactivity confounds cellular assays by simultaneously suppressing T-cell expansion and altering off-target signaling pathways. Furthermore, Spebrutinib's specific physicochemical properties—such as its tightly correlated target occupancy-to-inhibition ratio and its validated compatibility with standard PEG300/Tween80 or cyclodextrin in vivo vehicles—cannot be reliably replicated by generic structural analogs, leading to unpredictable bioavailability and irreproducible pharmacodynamic readouts in preclinical models [2].

References

- [1] Estupiñán, H. Y., et al. (2022). Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. MDPI.

- [2] Ahmadi, M., et al. (2025). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects. ACS Pharmacology & Translational Science.

Kinase Selectivity and ITK Off-Target Avoidance

Spebrutinib demonstrates exceptional specificity for BTK over other TEC family kinases compared to the first-generation benchmark, Ibrutinib. While both compounds achieve sub-nanomolar potency against BTK, Spebrutinib exhibits an ITK IC50 of 1050 nM. In contrast, Ibrutinib potently inhibits ITK (IC50 < 11 nM), leading to unintended T-cell suppression[1].

| Evidence Dimension | ITK off-target inhibition (IC50) |

| Target Compound Data | 1050 nM |

| Comparator Or Baseline | Ibrutinib (< 11 nM) |

| Quantified Difference | Spebrutinib exhibits >90-fold to >1000-fold lower affinity for ITK, eliminating the T-cell suppression seen with Ibrutinib. |

| Conditions | Biochemical kinase assay profiling |

Procuring Spebrutinib ensures isolated B-cell pathway analysis without the confounding T-cell immunomodulatory artifacts inherent to first-generation inhibitors.

Cellular Target Occupancy and Functional Correlation

Spebrutinib provides highly predictable cellular pharmacodynamics, a critical factor for assay standardization. In Ramos cell lines, the EC50 for BTK target occupancy (6 nM) directly correlates with the EC50 for cellular BTK kinase inhibition (8 nM). Furthermore, achieving 90% inhibition of BTK activity requires 35 nM, which tightly mirrors the 39 nM required for 90% receptor occupancy .

| Evidence Dimension | Target occupancy vs. functional inhibition correlation |

| Target Compound Data | 90% functional inhibition at 35 nM / 90% receptor occupancy at 39 nM |

| Comparator Or Baseline | Non-covalent baseline inhibitors (exhibit significant divergence between occupancy and functional IC90 due to rapid off-rates) |

| Quantified Difference | Spebrutinib maintains a nearly 1:1 stoichiometric correlation between covalent target binding and functional kinase suppression. |

| Conditions | Ramos cell line, BCR stimulation via anti-IgM, measured via covalent probe ELISA and autophosphorylation (Tyr223) immunoblotting. |

This tight correlation allows assay developers to use Spebrutinib as a highly reliable, predictable positive control for covalent BTK engagement and downstream signaling blockade.

Solubility and In Vivo Formulation Compatibility

The practical utility of a kinase inhibitor in preclinical workflows depends heavily on its processability and solubility. Spebrutinib achieves high solubility in standard laboratory solvents (≥ 45 mg/mL in DMSO) and demonstrates excellent compatibility with standard in vivo dosing vehicles. It can be readily formulated as a clear solution in 20% hydroxypropyl-β-cyclodextrin or a PEG300/Tween80/ddH2O matrix, ensuring rapid absorption and consistent bioavailability .

| Evidence Dimension | Stock solution solubility and formulation stability |

| Target Compound Data | ≥ 45 mg/mL in DMSO; stable in 20% hydroxypropyl-β-cyclodextrin or PEG300/Tween80 |

| Comparator Or Baseline | Complex macrocyclic BTK inhibitors (<10 mg/mL in DMSO, requiring harsh low-pH suspensions) |

| Quantified Difference | Spebrutinib offers >4x higher DMSO solubility than many complex macrocyclic analogs, enabling high-concentration stock preparation without precipitation. |

| Conditions | 25°C standard laboratory preparation; in vivo vehicle formulation. |

High solubility and validated formulation protocols reduce preparation time and minimize the risk of dosing variability in preclinical animal models.

Thermal Stability and Long-Term Storage

Spebrutinib exhibits robust thermal and chemical stability, which is essential for bulk procurement and long-term laboratory storage. The compound maintains its structural integrity as a solid powder for up to 3 years at -20°C and remains stable in solvent aliquots for 1 year at -80°C . Differential Scanning Calorimetry (DSC) of its pyrimidine-based core confirms a sharp, stable melting profile without premature thermal degradation.

| Evidence Dimension | Long-term storage stability |

| Target Compound Data | 3 years at -20°C (powder); 1 year at -80°C (solvent) |

| Comparator Or Baseline | Labile ester-based or highly hygroscopic kinase inhibitors (degrade within 3-6 months) |

| Quantified Difference | Spebrutinib provides a multi-year shelf life, significantly outperforming hygroscopic analogs that require continuous re-procurement. |

| Conditions | Standard laboratory freezer storage conditions. |

Extended shelf life and thermal stability lower long-term procurement costs and ensure consistent batch-to-batch reproducibility across multi-year research programs.

B-Cell Malignancy Assay Calibration

Due to its sub-nanomolar potency and strict 1:1 correlation between target occupancy and functional inhibition, Spebrutinib is the ideal positive control for calibrating cellular assays in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) research. It allows researchers to establish precise baselines for BTK Cys481 covalent engagement without the confounding off-target noise associated with first-generation inhibitors [1].

Preclinical Autoimmune Disease Modeling

Spebrutinib's lack of ITK inhibition makes it uniquely suited for in vivo models of rheumatoid arthritis (RA) and multiple sclerosis (MS) where T-cell function must remain intact. Its validated compatibility with standard PEG300/Tween80 or cyclodextrin formulations ensures reliable oral dosing and consistent pharmacokinetics in murine collagen-induced arthritis models .

Kinase Selectivity Panel Benchmarking

In the development of next-generation reversible or mutant-specific (e.g., C481S) BTK inhibitors, Spebrutinib serves as a critical benchmark compound. Its well-documented kinome profile—specifically its >1000-fold selectivity over ITK and reduced EGFR cross-reactivity compared to Ibrutinib—provides a standardized reference point for evaluating the off-target liabilities of novel pipeline compounds [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types